Chemical properties and structure of 3-Fluoro-1-azabicyclo[2.2.1]heptane
Chemical properties and structure of 3-Fluoro-1-azabicyclo[2.2.1]heptane
The following technical guide details the chemical properties, structural analysis, and synthetic pathways of 3-Fluoro-1-azabicyclo[2.2.1]heptane .
CAS Registry Number: 1545157-65-0 Molecular Formula: C₆H₁₀FN Molecular Weight: 115.15 g/mol [1][2][3]
Executive Summary
3-Fluoro-1-azabicyclo[2.2.1]heptane represents a specialized class of conformationally restricted amines used in high-affinity ligand design and radiopharmaceutical development. As a fluorinated derivative of the 1-azabicyclo[2.2.1]heptane (1-azanorbornane) scaffold, it serves as a critical bioisostere for the quinuclidine ring (1-azabicyclo[2.2.2]octane), offering reduced steric bulk and altered basicity.
The introduction of the fluorine atom at the C3 position serves two primary medicinal chemistry functions:
-
Metabolic Blocking: Preventing oxidative metabolism at the typically labile C3 position.
-
Electronic Modulation: Lowering the pKa of the bridgehead nitrogen via the inductive effect (
-induction), thereby optimizing membrane permeability and blood-brain barrier (BBB) penetration.
Structural Analysis & Stereochemistry
Geometric Constraints
The 1-azabicyclo[2.2.1]heptane core is highly strained compared to its [2.2.2] congener (quinuclidine). The "boat" conformation enforced by the methylene bridge results in a significant deviation from ideal tetrahedral angles.
-
Nitrogen Pyramidalization: The bridgehead nitrogen is forced into a more pyramidal geometry, increasing the s-character of the lone pair and theoretically enhancing basicity compared to acyclic amines, though this is counteracted by the strain energy.
-
C3-Position: The C3 carbon is located on the ethylene bridge. Substituents here can adopt two distinct stereochemical configurations relative to the nitrogen bridge:
-
Exo (Syn): Substituent points towards the nitrogen bridge.
-
Endo (Anti): Substituent points away from the nitrogen bridge.
-
The Fluorine Gauche Effect
In 3-fluoro-1-azabicyclo[2.2.1]heptane, the orientation of the C-F bond is governed by the gauche effect . The
-
Preferred Conformation: The endo isomer typically minimizes steric repulsion with the bridgehead nitrogen lone pair while maximizing favorable orbital overlap, although the specific preference is solvent-dependent.
Physicochemical Profile (Data & Predictions)
| Property | Value / Prediction | Rationale |
| Molecular Weight | 115.15 g/mol | C₆H₁₀FN |
| pKa (Conj.[3][4] Acid) | ~8.5 – 9.2 (Predicted) | Parent amine pKa is ~10.5. |
| LogP | 0.5 – 0.9 (Predicted) | Fluorine increases lipophilicity relative to hydroxyl (-OH) but decreases it relative to hydrogen (-H) due to polarity. |
| H-Bond Acceptors | 2 | Nitrogen lone pair + Fluorine. |
| Topological Polar Surface Area | ~3.2 Ų | Dominated by the tertiary amine; Fluorine contribution is negligible in TPSA calculations. |
Synthetic Methodologies
The synthesis of 3-fluoro-1-azabicyclo[2.2.1]heptane generally proceeds via the functionalization of the parent ketone (1-azabicyclo[2.2.1]heptan-3-one) or alcohol.
Retrosynthetic Analysis
The most robust pathway involves the construction of the bicyclic skeleton followed by late-stage fluorination. This avoids the risk of defluorination during the harsh cyclization conditions.
Pathway:
-
Precursor: 1-Azabicyclo[2.2.1]heptan-3-one.
-
Intermediate: 1-Azabicyclo[2.2.1]heptan-3-ol.
-
Product: 3-Fluoro-1-azabicyclo[2.2.1]heptane.[1][2][3][5][6]
Protocol: Deoxyfluorination via DAST
Note: This protocol describes a standard transformation adapted for azabicyclic alcohols.
Reagents:
-
Substrate: 3-Hydroxy-1-azabicyclo[2.2.1]heptane (Endo/Exo mixture)
-
Fluorinating Agent: Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®
-
Solvent: Dichloromethane (anhydrous)
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried round-bottom flask with 3-hydroxy-1-azabicyclo[2.2.1]heptane (1.0 eq) and anhydrous CH₂Cl₂ under nitrogen atmosphere. Cool to -78°C.
-
Addition: Dropwise add DAST (1.2 eq) via syringe. The low temperature is critical to prevent carbocation rearrangement of the strained bicyclic system (Wagner-Meerwein rearrangement).
-
Reaction: Allow the mixture to warm slowly to 0°C over 2 hours. Monitor via TLC (stain with KMnO₄ or Dragendorff’s reagent).
-
Quench: Pour the reaction mixture into saturated aqueous NaHCO₃ at 0°C. Caution: Vigorous CO₂ evolution.
-
Extraction: Extract the aqueous layer with CH₂Cl₂ (3x). Dry combined organics over Na₂SO₄.
-
Purification: The amine is basic. Flash chromatography on silica gel typically requires a basic eluent (e.g., CHCl₃/MeOH/NH₄OH 90:9:1) to prevent streaking.
Visualization of Synthetic Logic
Figure 1: Canonical synthetic route from acyclic precursors to the fluorinated scaffold via the ketone/alcohol intermediates.[4]
Applications in Drug Development & Radiochemistry
Bioisosterism
The 3-fluoro-1-azabicyclo[2.2.1]heptane scaffold is a non-classical bioisostere of the piperidine and quinuclidine rings found in many muscarinic and nicotinic acetylcholine receptor (nAChR) ligands.
-
Advantage: The [2.2.1] bridge contracts the distance between the basic nitrogen and the distal binding pharmacophore, potentially increasing selectivity for specific receptor subtypes (e.g.,
7 vs 4 2 nAChR).
PET Imaging (Fluorine-18)
This scaffold is highly relevant for Positron Emission Tomography (PET).[7] The introduction of [¹⁸F] at the 3-position is a standard strategy for creating radiotracers for neuroimaging.
-
Radiosynthesis: Typically achieved via nucleophilic substitution (
) of a 3-tosylate or 3-nosylate precursor using [¹⁸F]KF/Kryptofix 2.2.2. -
Stability: The C-F bond on the secondary carbon of the bridge is metabolically robust, preventing rapid defluorination in vivo (which would lead to high bone uptake).
References
-
Chemical Identification: 3-Fluoro-1-azabicyclo[2.2.1]heptane. CAS Common Chemistry.[4] CAS Registry Number: 1545157-65-0.[1][2][5]
-
Parent Scaffold Properties: 1-Azabicyclo[2.2.1]heptane.[4] National Institute of Standards and Technology (NIST) WebBook.
-
Synthetic Methodology (Analogous): Ikeda, M., et al. (1994). "Synthesis of 7-azabicyclo[2.2.1]heptane and 8-azabicyclo[3.2.1]octane systems using radical cyclization." Heterocycles, 37(1).[8]
- Fluorination Protocols:Deoxyfluorination of Azabicyclic Alcohols. Adapted from standard DAST protocols for strained amines.
-
Conformational Analysis: Conformational Analysis of 1,3-Difluorinated Alkanes. PMC (NIH).
Sources
- 1. molcore.com [molcore.com]
- 2. 1545157-65-0|3-Fluoro-1-azabicyclo[2.2.1]heptane|BLD Pharm [bldpharm.com]
- 3. (1R,3R,4S)-Rel-3-(Boc-amino)-1-azabicyclo[2.2.1]heptane [benchchem.com]
- 4. 1-Azabicyclo[2.2.1]heptane | C6H11N | CID 13631121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS:2445075-27-2, 4-氟-1-氮杂双环[2.2.1]庚烷-毕得医药 [bidepharm.com]
- 6. 1545157-65-0 3-Fluoro-1-azabicyclo[2.2.1]heptane AKSci 4626EP [aksci.com]
- 7. In vitro evaluation of (S)-2-amino-3-[3-(2-18F-fluoroethoxy)-4-iodophenyl]-2-methylpropanoic acid (18F-FIMP) as a positron emission tomography probe for imaging amino acid transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]




